molecular formula C6H13NO2 B13347644 1,4,7-Dioxazonane

1,4,7-Dioxazonane

Cat. No.: B13347644
M. Wt: 131.17 g/mol
InChI Key: NXXLZINLZONHJV-UHFFFAOYSA-N
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Description

1,4,7-Dioxazonane is a heterocyclic organic compound with the molecular formula C6H13NO2. It is a colorless liquid with a faint sweet odor. This compound is part of the larger family of dioxanes, which are known for their use in various industrial and scientific applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1,4,7-dioxazonane

InChI

InChI=1S/C6H13NO2/c1-3-8-5-6-9-4-2-7-1/h7H,1-6H2

InChI Key

NXXLZINLZONHJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Dioxazonane can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with ammonia under high pressure and temperature conditions. The reaction typically requires a catalyst, such as a metal oxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Dioxazonane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4,7-Dioxazonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Dioxazonane involves its interaction with various molecular targets and pathways. It can act as a stabilizer for reactive intermediates in chemical reactions, thereby influencing the reaction kinetics and outcomes. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Dioxazonane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

1,4,7-Dioxazonane is a heterocyclic compound that has gained attention for its potential biological activities. This compound, characterized by a dioxazonane ring structure, has been studied for various pharmacological properties, including antiviral and antibacterial effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound consists of a six-membered ring containing two nitrogen atoms and two oxygen atoms. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can disrupt the assembly and disassembly of viral capsids. This mechanism is particularly relevant for treating Hepatitis B virus (HBV) infections. The compounds are believed to induce aberrant capsid morphology, which leads to a reduction in viral load and infectivity .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Various studies report that compounds with this scaffold demonstrate activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Some derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
  • Pseudomonas aeruginosa : Certain compounds exhibited excellent antibacterial activity against this pathogen .

Study on Antiviral Effects

In a study focused on HBV treatment, this compound derivatives were tested for their ability to modulate capsid assembly. The results indicated that these compounds could effectively inhibit the formation of HBV cccDNA, which is crucial for viral replication . This suggests a promising avenue for developing new antiviral therapies.

Study on Antibacterial Effects

Another investigation assessed the antibacterial properties of synthesized this compound derivatives against various bacterial strains. The study found that most compounds exhibited significant activity against Staphylococcus epidermidis and Enterococcus faecalis, while showing limited effectiveness against Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacteria TestedMIC (µg/mL)Activity Level
AStaphylococcus aureus625 - 1250Excellent
BStaphylococcus epidermidis< 500Excellent
CEnterococcus faecalis625Moderate
DPseudomonas aeruginosa< 500Excellent
EEscherichia coliNo activityNone
FKlebsiella pneumoniaeNo activityNone

Table 2: Antiviral Activity Against HBV

CompoundMechanism of ActionEffectiveness
GDisruption of capsid assemblyHigh
HInhibition of cccDNA formationModerate
IInduction of aberrant capsid morphologyHigh

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